3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
Overview
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound characterized by a triazole ring fused to a pyrazine ring, with a trifluoromethyl group attached at the 3-position
Mechanism of Action
Target of Action
The primary targets of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these targets, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by this compound affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in tumor growth and angiogenesis .
Pharmacokinetics
It is known that the compound has a molecular weight of 19214 , which suggests that it may have good bioavailability
Result of Action
The result of the action of this compound is a decrease in cell proliferation and survival, as well as a decrease in angiogenesis . This is due to its inhibition of c-Met and VEGFR-2, and the subsequent effects on the PI3K/Akt and MAPK pathways .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including c-Met kinase and VEGFR-2. These interactions are primarily inhibitory, leading to the suppression of kinase activity, which is essential in cell signaling pathways related to cancer cell proliferation . The compound’s ability to inhibit these enzymes at nanomolar concentrations highlights its potential as a therapeutic agent in oncology .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of cancer cell lines such as A549, MCF-7, and HeLa by inducing apoptosis and cell cycle arrest . Additionally, the compound influences cell signaling pathways by downregulating the expression of c-Met and VEGFR-2, which are critical for cell survival and angiogenesis . This modulation of gene expression and cellular metabolism underscores its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active sites of c-Met kinase and VEGFR-2, leading to their inhibition . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound’s structure allows it to form stable complexes with these enzymes, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on cellular function are sustained, leading to prolonged suppression of cancer cell growth and viability . These findings suggest that the compound maintains its bioactivity over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity, contributing to the overall pharmacological effects of the compound. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Cyclization to Form the Pyrazine Ring: The final step involves the cyclization of the intermediate compounds to form the fused triazolo-pyrazine structure. This can be done using various cyclization agents and conditions, such as heating with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the trifluoromethyl group.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes and receptors, such as c-Met and VEGFR-2, which are involved in cancer progression.
Biological Studies: The compound is used in studying the biological pathways and mechanisms of various diseases.
Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting metabolic and cardiovascular diseases.
Material Science: The unique electronic properties of the compound make it useful in the development of novel materials for electronic and photonic applications.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine: A similar compound with slight structural variations.
Sitagliptin: A drug used for treating type II diabetes, which also contains a triazolo-pyrazine moiety.
Simmiparib: Another compound with a similar structure used in cancer treatment.
Uniqueness
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is unique due to its specific trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it particularly effective in medicinal chemistry applications, especially in the development of multi-target inhibitors for cancer therapy .
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTDZGCPYKWMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436426 | |
Record name | 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-21-3 | |
Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486460-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ69WVE7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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